molecular formula C14H10N2O2 B10962499 2-(4-nitrophenyl)-1H-indole

2-(4-nitrophenyl)-1H-indole

Cat. No.: B10962499
M. Wt: 238.24 g/mol
InChI Key: XQPZWUIUIIIIRL-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-1H-indole (CAS 40015-09-6) is a high-purity synthetic indole derivative of significant interest in medicinal chemistry and anticancer research. With a molecular formula of C14H10N2O2 and a molecular weight of 238.24 g/mol, this compound features an indole scaffold, a privileged structure in drug discovery known for its diverse biological activities . The indole nucleus is a fundamental component of many natural products and bioactive molecules, and its derivatization, such as with a 4-nitrophenyl group at the 2-position, allows researchers to explore new chemical space for potential therapeutic applications . The primary research value of this compound lies in its role as a key synthetic intermediate for developing novel pharmacologically active agents. Indole derivatives are extensively investigated for a wide spectrum of biological activities, including potent anticancer effects . Recent scientific studies highlight that structurally similar 1H-indole derivatives demonstrate potent activity against human colorectal cancer (HCT-116) cell lines, inducing cell cycle arrest and promoting apoptosis, or programmed cell death . Furthermore, indole-based compounds are explored as inhibitors of specific enzymes, such as human neutrophil elastase (HNE), a target implicated in inflammatory disorders like chronic obstructive pulmonary disease (COPD) and cystic fibrosis . The mechanism of action for indole derivatives can vary based on specific structural features and cellular targets. In anticancer research, analogous compounds have been shown to exert their effects by causing cell cycle arrest at the S and G2/M phases, disrupting vital processes for cancer cell proliferation . This is often accompanied by the modulation of key molecular regulators, such as the downregulation of oncogenic microRNAs (e.g., miR-25) and pro-inflammatory cytokines like IL-6 . Researchers utilize this compound as a versatile building block for the synthesis of more complex molecules, leveraging its structure to create potential inhibitors, probes, and candidate drugs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-(4-nitrophenyl)-1H-indole

InChI

InChI=1S/C14H10N2O2/c17-16(18)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15-14/h1-9,15H

InChI Key

XQPZWUIUIIIIRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 2 4 Nitrophenyl 1h Indole and Its Derivatives

Classical Fischer Indole (B1671886) Synthesis and Modern Catalytic Adaptations for 2-Arylindoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole ring. wikipedia.org The classical approach involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 2-(4-nitrophenyl)-1H-indole, the reaction would theoretically proceed between 4-nitrophenylhydrazine (B89600) and an appropriate carbonyl compound, such as phenacyl chloride, followed by cyclization. The reaction is typically promoted by Brønsted acids like sulfuric acid or polyphosphoric acid, or Lewis acids such as zinc chloride. wikipedia.org

The mechanism commences with the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org A subsequent protonation step facilitates a mdpi.commdpi.com-sigmatropic rearrangement, a key step that forms a new C-C bond. The resulting diimine intermediate undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole core. wikipedia.org

Modern adaptations have sought to improve the scope, efficiency, and mildness of the Fischer synthesis. A significant development is the Buchwald modification, which utilizes a palladium catalyst to cross-couple aryl bromides with hydrazones, generating the N-arylhydrazone intermediate in situ. wikipedia.orgorganic-chemistry.org This method expands the range of accessible starting materials. Furthermore, researchers have developed catalytic versions using chiral phosphoric acids, which can achieve enantioselective synthesis of indole derivatives, a crucial aspect for pharmaceutical applications. chemistryviews.org These catalytic systems work by controlling the geometry of the transition state during the cyclization step. chemistryviews.org

Method Catalyst/Reagent Key Features Reference(s)
Classical Fischer Synthesis Brønsted or Lewis Acids (e.g., H₂SO₄, PPA, ZnCl₂)Well-established, versatile, often requires harsh conditions. wikipedia.org
Buchwald Modification Palladium CatalystCross-coupling of aryl bromides and hydrazones, milder conditions. wikipedia.orgorganic-chemistry.org
Catalytic Asymmetric Variant Chiral Phosphoric AcidEnantioselective synthesis of indoles with chiral centers. chemistryviews.org

Transition Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Transition metal catalysis has revolutionized the synthesis of complex aromatic systems, including 2-arylindoles. These methods offer high efficiency and functional group tolerance for the formation of key C-C and C-N bonds.

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the Suzuki coupling of a 2-haloindole with a 4-nitrophenylboronic acid or, conversely, a 2-indolylboronic acid with 1-halo-4-nitrobenzene provides a direct route to the this compound skeleton. Another powerful palladium-catalyzed method is the Heck reaction, which can be employed in tandem with cyclization. For example, the reaction of 2-(2-bromophenyl)-1-alkyl-1H-indoles can undergo an intramolecular Heck cyclization to form indeno[1,2-b]indol-10(5H)-ones. beilstein-journals.org

Gold catalysts have also emerged for the synthesis of 2-substituted indoles. The cyclization of o-alkynylnitroarenes, promoted by a gold catalyst like IPrAuCl, can furnish the indole ring, although the success can be dependent on the specific substrates used. mdpi.com Copper-catalyzed reactions are also widely used, for instance, in the N-arylation of the indole nitrogen, allowing for the synthesis of a wide array of N-substituted derivatives. rsc.orgresearchgate.net Recent advances have also shown that iron can catalyze the cyclization of nitroalkanes to form 3-arylindoles, demonstrating the expanding toolbox of transition metals for indole synthesis. mdpi.com

Catalyst System Reaction Type Application Reference(s)
Palladium(0) complexes Suzuki, Heck, Buchwald-HartwigC-C and C-N bond formation for core structure and derivatization. wikipedia.orgmdpi.combeilstein-journals.orgresearchgate.net
Copper(I/II) salts Ullmann Condensation, N-ArylationSynthesis of N-arylindole derivatives. mdpi.comrsc.orgresearchgate.net
Gold(I) complexes Cyclization of alkynesSynthesis of 2-substituted indoles from o-alkynylnitroarenes. mdpi.com
Iron salts Reductive CyclizationSynthesis of 3-arylindoles from nitroalkanes. mdpi.com

One-Pot Multicomponent Strategies for Indole Ring Construction

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and purification steps. mdpi.com Several MCRs have been developed for the synthesis of substituted indoles and related heterocycles.

A notable example is the microwave-promoted, one-pot, three-component synthesis of N-arylindoles. rsc.orgresearchgate.net This process involves an initial Fischer indolization followed by a copper(I)-catalyzed N-arylation in the same vessel. rsc.orgresearchgate.net The use of a simple Cu₂O/K₃PO₄ catalyst system in an environmentally friendly solvent like ethanol (B145695) makes this approach particularly attractive. rsc.orgresearchgate.net Microwave irradiation significantly accelerates the reaction, reducing the total time to under an hour. rsc.orgresearchgate.net This strategy allows for the rapid assembly of diverse N-arylindoles from readily available hydrazines, ketones/aldehydes, and aryl iodides. rsc.orgresearchgate.net

Other MCRs have been developed that, while not directly producing this compound, highlight the versatility of this approach. For example, a one-pot protocol involving an organocatalyzed Mannich reaction-cyclization sequence between succinaldehyde, an aromatic amine, and an aldehyde (such as 4-nitrobenzaldehyde) can produce substituted pyrrole-3-carbaldehydes, which are structurally related to indoles. nih.gov Similarly, three-component reactions of an aldehyde, 1H-tetrazol-5-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile can yield complex fused heterocyclic systems containing an indole moiety. mdpi.com

Metal-Free and Organocatalytic Approaches in the Synthesis of Substituted Indoles

The drive towards greener and more sustainable chemistry has spurred the development of metal-free and organocatalytic synthetic methods. google.com These approaches avoid the cost and potential toxicity associated with residual transition metals in the final products.

One innovative metal-free method for obtaining indole derivatives proceeds in two steps from aryl triazoles. mdpi.com The first step involves a Dimroth equilibrium, nitrogen extrusion, and Wolff rearrangement, leading to an N-aryl ethene-1,1-diamine (B14131556) intermediate. This intermediate is then cyclized in the presence of iodine to form the target 1H-indole. mdpi.com

Organocatalysis, which uses small organic molecules to accelerate reactions, has also been successfully applied to indole synthesis and functionalization. google.comrsc.org For example, a one-pot cascade process for the direct C3 alkenylation of indoles with enals can be achieved using morpholine (B109124) and trifluoroacetic acid (TFA) as catalysts. rsc.org This reaction proceeds through a cascade of bromination, Michael-type Friedel-Crafts alkylation, and rearrangement to form a new C(sp²)-C(sp²) bond at the indole C3 position with high stereoselectivity. rsc.org While this functionalizes the C3 position, the principles demonstrate the power of organocatalysis to construct complex indole derivatives under mild, metal-free conditions. The enantioselective conjugate addition of nitromethane (B149229) to substrates can also be achieved using organocatalysts, a reaction type relevant for introducing nitro-functionalized side chains. frontiersin.org

Approach Catalyst/Reagent Key Transformation Advantages Reference(s)
Triazole Ring-Opening IodineCyclization of an ethene-1,1-diamine intermediate.Metal-free synthesis of the indole core. mdpi.com
Cascade Alkenylation Morpholine / TFADirect C3-alkenylation of indoles with enals.Metal-free C-C bond formation. rsc.org
Asymmetric Conjugate Addition Chiral OrganocatalystsEnantioselective introduction of functional groups.High stereocontrol, metal-free. chemistryviews.orgfrontiersin.org

Photochemical Synthetic Routes to this compound Derivatives

The this compound (NPI) chromophore is particularly interesting for its photochemical properties, serving as a potential photolabile protecting group (PPG). nii.ac.jpresearchgate.net The synthesis of NPI derivatives is therefore crucial for developing new photo-responsive tools for biological and chemical applications.

A specific synthetic route to NPI derivatives has been reported, starting from commercially available materials. nii.ac.jp The synthesis of key compounds, such as caged benzoic acid equivalents, can be illustrated by the following sequence:

Nitration: Selective nitration of a starting bromo-ketone affords the corresponding nitro-bromo-ketone. nii.ac.jp

Reduction: The ketone moiety is then reduced to an alcohol. nii.ac.jp

Further Elaboration: The NPI core can be further functionalized. For instance, a carboxylic acid group can be introduced on the indole nitrogen to enhance water solubility, which is critical for biological applications. nii.ac.jp

Upon photolysis, these "caged" compounds can release a molecule of interest, such as benzoic acid, in moderate yields. researchgate.net Interestingly, the photolysis of certain NPI derivatives in the presence of air can lead to an "artificial breathing-type reaction," where CO₂ is eliminated and O₂ is absorbed, transforming a CH₂COOH group on the indole nitrogen into a formyl (CHO) group. researchgate.net This transformation highlights the complex and useful photochemical reactivity of the NPI scaffold. These photochemical methods are particularly valuable for creating molecules that can be activated by light, including near-infrared (NIR) two-photon irradiation, which is less damaging to living tissues. beilstein-journals.org

Comprehensive Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq For 2-(4-nitrophenyl)-1H-indole, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework and the connectivity between the indole (B1671886) and nitrophenyl rings.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the indole ring system and the 4-nitrophenyl substituent. The N-H proton of the indole typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The aromatic protons of the indole ring would appear in the range of δ 7.0-7.7 ppm, with their specific shifts and coupling patterns revealing their positions. The protons on the 4-nitrophenyl ring would exhibit a characteristic AA'BB' system due to symmetry, appearing as two distinct doublets in the range of δ 7.7-8.3 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the indole ring would resonate in the aromatic region (δ 110-140 ppm). The carbon atom attached to the nitro group (C4' of the phenyl ring) would be significantly deshielded, appearing at a downfield shift (δ > 145 ppm), while the carbon directly linking the two ring systems (C2 of the indole) would also be found at a downfield position. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for indole and nitrophenyl moieties.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indole N-H>10 (broad singlet)-
Indole C2-~138
Indole C3~6.8 (doublet)~101
Indole C4~7.6 (doublet)~121
Indole C5~7.2 (triplet)~123
Indole C6~7.1 (triplet)~120
Indole C7~7.6 (doublet)~112
Indole C3a-~129
Indole C7a-~137
Phenyl C1'-~139
Phenyl C2'/C6'~7.8 (doublet)~127
Phenyl C3'/C5'~8.2 (doublet)~124
Phenyl C4'-~147

Vibrational Spectroscopy (Infrared and Raman) in Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. uobasrah.edu.iq

The IR spectrum of this compound would be dominated by several key absorptions. A sharp peak around 3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. rsc.org The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The most characteristic signals for the 4-nitrophenyl group are the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which typically appear near 1520 cm⁻¹ and 1345 cm⁻¹, respectively. rsc.orgresearchgate.net The C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric non-polar bonds, and would also show characteristic bands for the nitro group and the aromatic ring systems.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-HStretch~3400
Aromatic C-HStretch3100-3000
Aromatic C=CStretch1600-1450
Nitro (NO₂)Asymmetric Stretch~1520
Nitro (NO₂)Symmetric Stretch~1345

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics and π-π* Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing insights into its electronic structure and conjugated π-systems. The spectrum of this compound is expected to show intense absorptions corresponding to π-π* transitions within the aromatic indole and nitrophenyl systems.

The parent 2-phenyl-1H-indole compound exhibits a strong absorption maximum around 310 nm. nist.gov The introduction of the electron-withdrawing nitro group (NO₂) at the para position of the phenyl ring is expected to cause a bathochromic (red) shift of this absorption maximum. This is due to the extension of the conjugated system and the potential for intramolecular charge transfer (ICT) from the electron-rich indole moiety to the electron-deficient nitrophenyl ring. An additional absorption band at a shorter wavelength, characteristic of the nitrophenol chromophore, may also be observed. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact mass and the study of its fragmentation pathways. The molecular formula of this compound is C₁₄H₁₀N₂O₂. nih.gov

The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its calculated monoisotopic mass of 238.0742 g/mol . nih.gov The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses. A primary fragmentation pathway would be the loss of the nitro group (NO₂, 46 Da) to give a fragment ion at m/z 192. Another possible fragmentation is the loss of NO (30 Da) followed by CO (28 Da). Cleavage of the bond between the indole and phenyl rings could also occur, leading to ions corresponding to the indole cation (m/z 117) and the nitrophenyl cation (m/z 122).

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the searched literature, analysis of related structures allows for a detailed prediction of its solid-state characteristics. nih.govmdpi.comacs.org

Advanced Spectroscopic Probes for Mechanistic Intermediates: Transient Absorption Spectroscopy

Transient absorption spectroscopy is an advanced pump-probe technique used to study short-lived excited states and reaction intermediates on timescales from femtoseconds to microseconds. edinst.com This method is particularly valuable for understanding the photochemical pathways of molecules like this compound.

Upon photoexcitation with a UV laser pulse, nitroaromatic compounds are known to undergo very rapid intersystem crossing from the initial singlet excited state (S₁) to the lowest triplet state (T₁). nih.govnih.gov For this compound, transient absorption spectroscopy would allow for the direct observation of the T₁ state, which would have its own characteristic absorption spectrum. By monitoring the decay of the T₁ absorption and the appearance of new signals over time, the subsequent reactions of this excited state, such as electron transfer, proton transfer, or other photochemical transformations, can be elucidated. nih.gov This technique is crucial for understanding the mechanisms of photoreactivity and photostability in nitro-containing indole systems. nih.gov

Computational Chemistry and Theoretical Investigations of 2 4 Nitrophenyl 1h Indole

Quantum Chemical Calculations for Electronic Structure, Frontier Molecular Orbitals, and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and stability of 2-(4-nitrophenyl)-1H-indole. These calculations provide valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals.

The electronic properties of indole (B1671886) and its derivatives are of significant interest. The indole ring system can be found in a vast number of biologically and industrially important compounds researchgate.net. DFT calculations at the B3LYP/6-311+G** level of theory have been used to investigate the stability of indole isomers, revealing relationships between their thermochemical parameters (enthalpy, entropy, and Gibbs free energy) and their relative stabilities researchgate.net.

A key aspect of understanding a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and electrical transport properties researchgate.net. A larger HOMO-LUMO gap generally indicates greater stability and lower chemical reactivity researchgate.net.

Table 1: Calculated Electronic Properties of a Structurally Related Indole Derivative (Data for (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one)

PropertyValueMethodReference
HOMO Energy-B3LYP/6–311 G++(d,p) nih.gov
LUMO Energy-B3LYP/6–311 G++(d,p) nih.gov
HOMO-LUMO Gap2.80 eVB3LYP/6–311 G++(d,p) nih.gov

Note: Specific calculated energy values for HOMO and LUMO were not provided in the source material, only the energy gap.

Conformational Analysis and Intermolecular Interaction Studies

In a study of the related compound (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, the dihedral angle between the indole ring system and the nitro-substituted benzene (B151609) ring was found to be 37.64 (16)° in the crystal structure nih.gov. This non-planar conformation is a result of the balance between conjugative effects, which favor planarity, and steric hindrance between the two aromatic systems. It is expected that this compound would also adopt a non-planar conformation for similar reasons.

Intermolecular interactions play a vital role in the supramolecular chemistry and crystal engineering of organic compounds. For indole derivatives, hydrogen bonding is a significant interaction. The N-H group of the indole ring can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. In the crystal structure of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate, molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, forming chains nih.gov. Additionally, weaker interactions such as C—H⋯O, C—H⋯π, and π–π stacking interactions contribute to the formation of a three-dimensional network nih.gov. These types of interactions are also anticipated to be important in the crystal packing of this compound.

Predictive Modeling of Spectroscopic Parameters

Computational methods can be employed to predict various spectroscopic parameters for this compound, including NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption maxima. These theoretical predictions are valuable for interpreting experimental spectra and can aid in the structural elucidation of the compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using DFT calculations, often with the Gauge-Including Atomic Orbital (GIAO) method. While specific computational data for this compound is not available in the provided sources, experimental ¹H NMR data has been reported. The experimental spectrum in CDCl₃ shows a singlet for the indole NH proton at 11.73 ppm and signals for the aromatic protons in the range of 6.49-8.26 ppm asianpubs.org. Theoretical calculations would aim to reproduce these experimental values.

Vibrational Frequencies: The vibrational spectrum of this compound can be calculated using DFT. These calculations provide the frequencies and intensities of the vibrational modes, which correspond to the peaks observed in the experimental IR and Raman spectra. Experimental IR data for this compound shows a characteristic N-H stretching vibration at 3451 cm⁻¹, aromatic C-H stretching at 3062 cm⁻¹, and asymmetric and symmetric N-O stretching of the nitro group at 1490 cm⁻¹ and 1338 cm⁻¹, respectively asianpubs.org. Computational studies on similar molecules have shown good agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. The calculations can provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The experimental UV-Vis spectrum of this compound shows a maximum absorption at 283.5 nm asianpubs.org. For the structurally similar (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, the experimental spectrum shows a strong absorption band at 396 nm, attributed to a π–π* transition, and another band at 269 nm associated with the electron-withdrawing nitro group nih.gov. TD-DFT calculations on this related molecule would likely predict absorption maxima in reasonable agreement with these experimental values.

Table 2: Experimental Spectroscopic Data for this compound

Spectroscopic TechniqueParameterValueReference
¹H NMR (CDCl₃)Chemical Shift (δ)11.73 (s, 1H, NH), 8.26-8.24 (d, 2H), 8.06-8.04 (d, 2H), 7.58-7.56 (d, 1H), 7.47-7.45 (d, 1H), 7.18-7.14 (t, 1H), 7.05-7.01 (t, 1H), 6.49 (s, 1H) asianpubs.org
IR (KBr)Wavenumber (ν)3451 cm⁻¹ (N-H str.), 1490 cm⁻¹ (asym N-O str.), 1338 cm⁻¹ (sym N-O str.) asianpubs.org
UV-Visλmax283.5 nm asianpubs.org

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

Computational chemistry offers a powerful lens through which to view the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface (PES), researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This allows for a detailed understanding of reaction kinetics and selectivity.

While specific computational studies on the reaction mechanisms of this compound were not found in the search results, the general approaches are well-established. For instance, the synthesis of substituted 2-phenyl-1H-indoles can be achieved through various methods, and computational studies could be used to compare the energy profiles of these different synthetic routes.

The reactivity of the indole nucleus is a key aspect that can be explored computationally. The indole ring is known to be electron-rich and susceptible to electrophilic substitution, typically at the C3 position. However, the presence of the 4-nitrophenyl group at the C2 position will influence the electron density distribution and thus the regioselectivity of such reactions. DFT calculations can be used to determine the relative energies of the intermediates formed from electrophilic attack at different positions on the indole ring, thereby predicting the most likely site of reaction.

Furthermore, the nitro group on the phenyl ring can undergo various transformations, such as reduction to an amino group. Computational studies can model the mechanism of such reductions, for example, by catalytic hydrogenation. These calculations would involve determining the structures and energies of the species involved in the catalytic cycle, including the adsorption of the molecule on the catalyst surface and the stepwise addition of hydrogen atoms.

The exploration of the energy landscape for a given reaction involves locating all relevant stationary points (reactants, products, intermediates, and transition states) on the PES. The energy differences between these points provide the reaction energies and activation barriers. This information is crucial for understanding why a particular reaction proceeds and what factors might be tuned to improve its efficiency or selectivity. For complex reactions, computational methods can uncover intricate, multi-step pathways that might not be apparent from experimental observations alone.

Chemical Reactivity and Mechanistic Pathways of 2 4 Nitrophenyl 1h Indole

Electrophilic and Nucleophilic Aromatic Substitution on the Indole (B1671886) and Nitrophenyl Moieties

The chemical reactivity of 2-(4-nitrophenyl)-1H-indole is characterized by the distinct electronic properties of its two constituent aromatic systems: the electron-rich indole nucleus and the electron-deficient nitrophenyl ring. This duality governs the regioselectivity and feasibility of aromatic substitution reactions.

Indole Moiety: Electrophilic Aromatic Substitution

The indole ring is a highly reactive aromatic system, with an electron density significantly greater than that of benzene (B151609), making it prone to electrophilic aromatic substitution (EAS). pearson.comresearchgate.net The reaction rate for indole in EAS can be up to 10¹³ times greater than that of benzene. pearson.com This enhanced reactivity is due to the nitrogen atom's lone pair of electrons, which are delocalized into the bicyclic π-system.

Theoretical and experimental studies consistently show that electrophilic attack occurs preferentially at the C3 position of the indole nucleus. researchgate.netsemanticscholar.org This preference is attributed to the superior stability of the cationic intermediate (arenium ion) formed upon attack at C3. The positive charge in this intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring portion of the indole. Attack at the C2 position would lead to a less stable intermediate where the benzene ring's aromatic sextet is broken.

Common electrophilic substitution reactions for indoles include:

Halogenation: Introduction of halogen atoms (Cl, Br, I).

Nitration: Introduction of a nitro group (-NO₂). A method for regioselective nitration at the C3 position uses trifluoroacetyl nitrate (B79036) (CF₃COONO₂) under non-acidic conditions. nih.gov

Alkylation and Acylation (Friedel-Crafts type reactions): Introduction of alkyl or acyl groups. researchgate.net

Azo coupling: Reaction with diazonium salts, which typically occurs at the C3 position. rsc.org Evidence suggests that this reaction proceeds via initial electrophilic attack at the C3-position, followed by rearrangement if that position is already substituted. rsc.org

For this compound, the C3 position is unsubstituted and thus the primary site for electrophilic attack. The presence of the bulky 2-(4-nitrophenyl) group may exert some steric hindrance, but the electronic favorability of C3 substitution remains the dominant factor.

Nitrophenyl Moiety: Nucleophilic Aromatic Substitution

In contrast to the indole ring, the 4-nitrophenyl moiety is strongly deactivated towards electrophilic attack. The nitro group (-NO₂) is a powerful electron-withdrawing group, which reduces the electron density of the benzene ring, making it a poor nucleophile.

However, this electron deficiency makes the nitrophenyl ring susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.org For an SₙAr reaction to occur, two main conditions must be met:

The aromatic ring must be activated by strong electron-withdrawing groups.

There must be a good leaving group (typically a halide) on the ring. wikipedia.org

The nitro group is an excellent activating group for SₙAr reactions, particularly when positioned ortho or para to the leaving group. wikipedia.orglibretexts.org This is because it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org In the case of this compound, there is no inherent leaving group on the nitrophenyl ring. However, if a derivative, such as 2-(2-chloro-4-nitrophenyl)-1H-indole, were used, nucleophilic attack would be highly favored at the position of the chlorine atom (C2 of the phenyl ring), which is ortho to the nitro group. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, forming the resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.orgnih.gov While the classic SₙAr mechanism is stepwise, some studies suggest that concerted mechanisms may also be common, particularly for heterocyclic systems or with good leaving groups. nih.gov

Ring MoietyPreferred Reaction TypeMost Reactive Position(s)Role of Substituent
Indole Electrophilic Aromatic Substitution (EAS)C3The indole nitrogen activates the ring.
Nitrophenyl Nucleophilic Aromatic Substitution (SₙAr)ortho and para to the nitro group (requires leaving group)The nitro group activates the ring for nucleophilic attack and deactivates it for electrophilic attack.

Photochemical Reaction Mechanisms: Electron Transfer Processes and Subsequent Transformations

The presence of both an electron-donating indole moiety and a potent electron-accepting nitrophenyl group within the same molecule suggests a high propensity for photoinduced electron transfer (PET). mdpi.compreprints.orgresearchgate.net PET is a fundamental photochemical process where an electron is transferred from an excited state of a donor molecule to an acceptor molecule. mdpi.com

In the case of this compound, the indole chromophore can act as the initial light-absorbing species and the electron donor, while the nitrophenyl group serves as the electron acceptor. The general mechanism can be described as follows:

Photoexcitation: The indole moiety absorbs a photon of UV light, promoting it to an electronically excited state (Indole*). The indole chromophore possesses low-lying singlet excited states, primarily of ¹Lₐ and ¹Lₑ character, which are readily populated upon UV irradiation. nih.gov

Electron Transfer: In the excited state, the indole is a much stronger reducing agent. An electron is transferred from the excited indole moiety to the ground-state nitrophenyl moiety. This oxidative PET process results in the formation of a charge-separated state, consisting of an indole radical cation and a nitrophenyl radical anion. mdpi.compreprints.org

Indole–Ar–NO₂ + hν → Indole–Ar–NO₂ → Indole⁺˙–Ar–NO₂⁻˙*

The efficiency and rate of this electron transfer are governed by factors such as the distance and orientation between the donor and acceptor, the solvent polarity, and the thermodynamic driving force of the reaction. preprints.orgresearchgate.net Studies on similar donor-acceptor systems, such as 4-(nitrophenyl)-dihydropyridines, have shown that this intramolecular electron transfer can be extremely efficient, often completely quenching the fluorescence of the donor chromophore. nih.gov

Subsequent Transformations: The generated radical ions are highly reactive species and can undergo various subsequent chemical transformations. The specific reaction pathway depends on the reaction conditions, including the solvent and the presence of other reagents. Possible transformations include:

Proton Transfer: Intramolecular proton transfer can occur within the charge-separated species, potentially leading to the formation of neutral, rearranged intermediates. nih.gov

Radical Cyclization: In appropriately substituted analogues, intramolecular radical cyclization can occur. For instance, photochemical activation of N-(2-chlorobenzoyl)indoles can lead to reductive Heck-type cyclizations through the formation of radical intermediates. nih.gov

Charge Recombination: The radical ions can recombine to return to the ground state, releasing energy as heat. This is often a competing deactivation pathway.

The photochemistry of nitroaromatic compounds is complex and can also involve the excited state of the nitro group itself, which can lead to reactions such as hydrogen abstraction or oxygen transfer. However, in donor-acceptor systems like this compound, the PET pathway is often the dominant deactivation mechanism for the lowest excited states.

Reduction and Oxidation Chemistry of the Nitro and Indole Groups

Reduction of the Nitro Group

The reduction of an aromatic nitro group is one of the most common and synthetically useful transformations in organic chemistry, providing a reliable route to primary aromatic amines. wikipedia.org The nitro group of this compound can be readily reduced to the corresponding amino group, yielding 2-(4-aminophenyl)-1H-indole. This transformation is a key step in the synthesis of various biologically active compounds and materials.

A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com

Reagent / ConditionsDescription
Catalytic Hydrogenation (H₂/Pd/C) A widely used and efficient method. Palladium on carbon (Pd/C) is a common catalyst. This method is clean but can also reduce other functional groups like alkenes or alkynes. commonorganicchemistry.com
Catalytic Hydrogenation (H₂/Raney Ni) Raney nickel is another effective catalyst, often used when dehalogenation of aryl halides is a concern. commonorganicchemistry.com
Metal/Acid (Fe, Zn, Sn in HCl or AcOH) The use of metals like iron, zinc, or tin in the presence of an acid is a classic and robust method for nitro group reduction. commonorganicchemistry.com Zinc powder with an acid is considered a mild method. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂) SnCl₂ provides a mild method for reducing nitro groups and is tolerant of many other functional groups. commonorganicchemistry.com
Sodium Sulfide (Na₂S) This reagent can be useful when hydrogenation or acidic conditions are not compatible with the substrate. It can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Oxidation of the Indole Group

The electron-rich indole nucleus is susceptible to oxidation. The oxidation of 2-arylindoles, such as this compound, can lead to several different products depending on the oxidant and reaction conditions. Common oxidation products include oxindoles, 3-hydroxyindolenines, or ring-opened products. nih.govresearchgate.net

Formation of 2-Aryl-3-hydroxyindolenines: The direct oxidation of 2-arylindoles can yield 3-hydroxyindolenines. However, these compounds can be unstable and prone to rearrangement or overoxidation. nih.gov A biocatalytic approach using flavin-dependent monooxygenases (FDMOs) has been developed for the stereoselective oxidation of various 2-arylindoles to their corresponding 3-hydroxyindolenine products in good yields and high enantiomeric purity. nih.govnih.gov This enzymatic method offers excellent chemoselectivity, avoiding overoxidation. nih.gov

Formation of 2-Arylbenzoxazinones: A novel and efficient method for the oxidative cleavage and rearrangement of 2-arylindoles involves the use of Oxone as the sole oxidant. rsc.org This reaction proceeds to form valuable 2-aryl-4H-3,1-benzoxazin-4-ones in high yields. The reaction is atom-economical and tolerates a wide range of functional groups. rsc.org

Formation of 2-Oxindoles: Direct oxidation of the indole C2 position can lead to the formation of 2-oxindoles. This transformation often requires specific reagents, as oxidation typically favors the C3 position. researchgate.net

Cycloaddition and Annulation Reactions Involving the Indole Nucleus

The C2-C3 double bond of the indole nucleus possesses alkene-like character and can participate in various cycloaddition and annulation reactions, often leading to the construction of complex, polycyclic molecular architectures. These reactions typically result in the dearomatization of the indole's pyrrole (B145914) ring.

[3+2] Cycloaddition Reactions

Dearomative [3+2] cycloadditions are a powerful strategy for synthesizing cyclopentane-fused indoline (B122111) scaffolds. acs.orgacs.org In these reactions, the indole C2-C3 double bond acts as the 2π-electron component (dipolarophile), reacting with a 3-atom component (1,3-dipole).

Reaction with Azomethine Ylides: Catalytic, enantioselective [3+2] cycloadditions between 3-nitroindoles and azomethine ylides have been reported. rsc.org These reactions, often catalyzed by copper complexes, can establish multiple contiguous stereocenters with high diastereo- and enantioselectivity, forming complex pyrroloindoline structures. rsc.org

Reaction with Allyl Cations: Unprotected indoles can undergo [3+2] cycloaddition with dithioallyl cations under strongly acidic conditions to afford cyclopentannulated adducts with excellent control of selectivity. acs.org

Base-Controlled Cycloadditions: The reaction between 3-nitroindoles and fumaric acid amide esters can be controlled by the choice of base to yield diverse functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. rsc.org

While many examples utilize 3-substituted indoles (e.g., 3-nitroindole) to activate the system towards dearomatization, the unsubstituted C3-position in this compound would likely react as a nucleophile with an appropriate 1,3-dipole precursor.

[4+2] Cycloaddition (Diels-Alder) Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The indole ring can participate in this reaction either as the diene or the dienophile, although its aromaticity presents a thermodynamic barrier.

Indole as Dienophile: The C2-C3 double bond can act as a dienophile, reacting with a conjugated diene. This pathway is more common and is facilitated by electron-withdrawing groups on the indole nitrogen.

Indole as Diene: To act as a diene, the indole must react across the C2-C3 and C3a-C4 positions, which is less common and often requires harsh conditions or specific substrate modifications to overcome the aromatic stabilization energy.

Annulation Reactions

Annulation reactions involve the formation of a new ring onto an existing one. Various transition-metal-catalyzed annulation reactions have been developed to construct fused indole systems.

Rhodium-Catalyzed Annulations: Rh(III)-catalyzed C-H activation and annulation of indoles with alkynes or other partners can produce a diverse range of indole-fused heterocyclic compounds. researchgate.net

Larock Indole Synthesis: While primarily a method for synthesizing indoles from anilines and alkynes, the principles of palladium-catalyzed heteroannulation are central to many ring-forming strategies. wikipedia.org

Redox-Neutral Annulations: Acid-catalyzed redox-neutral annulation cascades between indoles and aminobenzaldehydes can produce polycyclic azepinoindoles in a single step. acs.orgrsc.org

For this compound, these reactions would offer pathways to construct novel polycyclic frameworks by building onto the indole core, leveraging the reactivity of the N-H or C-H bonds under catalytic conditions.

Functional Applications in Advanced Chemical Systems

Development as Photolabile Protecting Groups (Photocages)

The 2-(4-nitrophenyl)-1H-indole (NPI) framework is a key component in the design of photolabile protecting groups, often referred to as photocages. nii.ac.jp These molecular systems allow for the spatiotemporal control over the release of bioactive molecules, a critical tool in physiological studies. nii.ac.jp By masking a bioactive compound with an NPI-based photocage, its function is temporarily inhibited. Subsequent exposure to light triggers the removal of the protecting group, releasing the active molecule with high precision. nii.ac.jp A notable derivative, the 2-(4-nitrophenyl)-1H-indolyl-3-methyl (NPIM) chromophore, has been synthesized and demonstrated as a versatile photocage for various compounds.

Principles of One-Photon and Two-Photon Uncaging

NPI-based photocages are engineered to respond to both one-photon (1P) and two-photon (2P) excitation. nii.ac.jp One-photon uncaging typically involves the absorption of a single high-energy photon, often in the UV or visible light spectrum, to initiate the cleavage process.

Two-photon uncaging provides significant advantages, particularly in biological systems. nii.ac.jp It relies on the simultaneous absorption of two lower-energy photons, usually in the near-infrared (NIR) range. acs.org This approach offers deeper tissue penetration, reduced light scattering, and lower phototoxicity compared to UV light. nii.ac.jp The quadratic dependence of the two-photon absorption process confines the uncaging event to a minute focal volume, affording exceptional three-dimensional spatial resolution. lanl.govucf.edu The design of NPI-based chromophores leverages the strong electron-donating character of the indole (B1671886) nitrogen atom to enhance 2P responsiveness. nii.ac.jp

PropertyOne-Photon (1P) UncagingTwo-Photon (2P) Uncaging
Excitation Single high-energy photon (UV-Visible)Simultaneous absorption of two lower-energy photons (NIR)
Tissue Penetration LimitedDeeper
Spatial Resolution LowerHigh (confined to focal volume)
Phototoxicity Higher risk, especially with UV lightReduced

Mechanistic Insights into Photochemical Release of Substrates

The photochemical release of substrates from NPI-based photocages is a complex process initiated by light absorption. Upon excitation, the nitroaromatic moiety plays a crucial role in the subsequent chemical transformations that lead to the cleavage of the bond holding the "caged" substrate.

For derivatives of the core this compound, the proposed mechanism often involves a homolytic cleavage. nii.ac.jp This process is distinct from the heterolytic mechanisms common to many other photocages. Benefiting from this homolytic cleavage pathway, NPI-caged compounds can efficiently release a variety of leaving groups (LGs), including not only acids but also those that are typically considered poor leaving groups, such as alcohols and free amines, directly. nii.ac.jp Following the release of the substrate, the remaining chromophore can undergo further reactions; in some instances, it is detected as an aldehyde product, which may be formed by the interaction of a methyl radical intermediate with oxygen. nii.ac.jp

Utilization in Controlled Chemical Release and Optical Probes

The ability to trigger the release of molecules with light makes NPI-based photocages valuable tools for controlled chemical release. nii.ac.jp This technology has been successfully applied to cage and release benzoic acid. nii.ac.jp The capacity to directly release alcohols and amines without the need for intermediate carbonate or carbamate (B1207046) linkages expands the potential applications of NPI photocages in biological studies, where precise delivery of such functional groups is often required. nii.ac.jp

Furthermore, the inherent spectroscopic properties of the NPI chromophore allow it to function as an optical probe. The changes in fluorescence or absorption upon uncaging can be monitored to track the release event, providing real-time information about the concentration and location of the released substrate. This dual functionality as both a delivery system and a reporter makes it a powerful tool for investigating dynamic chemical and biological processes.

Role as Chromophores and Fluorophores in Optoelectronic Applications

The this compound structure embodies a classic donor-π-acceptor (D-π-A) architecture, which is fundamental to many organic electronic materials. The electron-rich indole ring acts as the donor, the phenyl ring serves as part of the π-conjugated bridge, and the electron-withdrawing nitro group functions as the acceptor. This intramolecular charge transfer character gives rise to its distinct optical properties.

As a chromophore, it absorbs light in the UV-visible region. The specific absorption wavelength can be tuned by modifying the substitution pattern on the indole or phenyl rings, thereby altering the energy of the electronic transitions. Indole and its derivatives are known to exhibit fluorescence, and their emission properties are often sensitive to the local environment, making them useful as fluorescent probes. acs.org The combination of strong absorption and potential for fluorescence makes the this compound scaffold a candidate for use in organic optoelectronic devices where light absorption and emission are critical functions.

Potential in Nonlinear Optics (NLO) and Photonic Materials

Organic molecules with significant donor-π-acceptor character, like this compound, are of great interest for applications in nonlinear optics (NLO). mdpi.comnih.gov NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies or phases. This behavior is governed by the molecular hyperpolarizability, a measure of how easily the electron cloud of the molecule can be distorted by an electric field.

The significant intramolecular charge transfer from the indole donor to the nitrophenyl acceptor in this molecule suggests it may possess a large first hyperpolarizability (β), a key requirement for second-order NLO effects like second-harmonic generation (SHG). mdpi.com Materials capable of SHG can double the frequency of incident light. Research on related D-π-A indole derivatives has shown that they can exhibit good NLO behavior. mdpi.com The incorporation of chromophores like this compound into polymers can lead to photonic materials with stable and outstanding NLO properties, making them promising for the development of advanced optoelectronic and photonic devices. mdpi.com

Application as Scaffolds in the Design of Receptor/Enzyme Modulators (Mechanistic Investigations)

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com The 2-arylindole substructure, which is central to this compound, has been identified as a key pharmacophore in the development of various receptor and enzyme modulators.

While specific studies focusing solely on this compound as an enzyme modulator are specific, research on structurally similar compounds provides mechanistic insights. For instance, the 2-arylindole scaffold has been crucial in developing selective inhibitors for enzymes like 15-lipoxygenase (ALOX15). mdpi.com In these cases, the 2-arylindole core is considered an "allosteric determinant," responsible for the selective inhibition of one of the enzyme's functions. mdpi.com Mechanistic studies, including enzyme kinetics and molecular docking, have shown that indole derivatives can bind to allosteric sites on an enzyme, inducing conformational changes that modulate its catalytic activity rather than competing with the substrate at the active site. mdpi.comnih.gov The N-H group of the indole ring can also play a vital role, often participating in key hydrogen bonding interactions within the binding site. The versatility of the indole scaffold allows for systematic chemical modification to explore structure-activity relationships and optimize potency and selectivity for a given biological target.

Enzyme/Receptor Target ClassRole of Indole ScaffoldMechanistic Aspect
15-Lipoxygenase (ALOX15)Allosteric determinantBinds to an allosteric site, inducing conformational changes that selectively inhibit enzyme activity.
TyrosinaseCore structure for inhibitorsThe indole moiety contributes to binding in the enzyme's active site, leading to mixed-type inhibition.
KinasesATP-competitive inhibitionThe azaindole isostere acts as a hinge-binding motif, crucial for affinity at the ATP-binding site.
Indoleamine 2,3-dioxygenaseEffector bindingBinds to a secondary site on the enzyme, modulating catalytic parameters (Km and Vmax) without direct competition with the substrate. nih.gov

Mechanistic Studies of Efflux Pump Inhibition

Multidrug resistance in bacteria is a significant global health threat, largely driven by the overexpression of efflux pumps. nih.gov These membrane proteins actively extrude a wide range of antibiotics from the bacterial cell, rendering the treatments ineffective. frontiersin.orgnih.gov Efflux Pump Inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of conventional antibiotics. mdpi.com The indole scaffold is a recognized pharmacophore in the development of EPIs, and compounds like this compound are investigated for this potential.

The primary targets for EPIs in Gram-negative bacteria are the Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa. nih.govresearchgate.net These are complex tripartite systems comprising an inner membrane protein (e.g., AcrB, MexB), a periplasmic adapter protein (e.g., AcrA, MexA), and an outer membrane channel (e.g., TolC, OprM). nih.gov

While direct mechanistic studies on this compound are not extensively detailed in available literature, the mechanism of inhibition can be inferred from studies of analogous indole-based EPIs and general RND pump inhibitors. The prevailing mechanisms involve:

Competitive Inhibition: Many EPIs are also substrates of the efflux pump. They compete with antibiotics for binding to the transporter protein (e.g., AcrB or MexB). mdpi.com By occupying the binding site, the EPI prevents the extrusion of the antibiotic. Molecular docking studies suggest that EPIs can bind within a hydrophobic pocket in the transporter, stabilized by π-stacking interactions with aromatic residues like phenylalanine. nih.gov

Non-Competitive Inhibition and Allosteric Effects: Some inhibitors bind to sites on the pump distinct from the substrate-binding pocket. This binding can induce conformational changes that lock the transporter in a non-functional state, preventing the cyclical conformational changes—often described as access, binding, and extrusion states—necessary for pumping substrates out of the cell. nih.govnih.gov This "functional rotation" mechanism is critical for the pump's activity, and its disruption is a key inhibitory strategy. nih.gov

Disruption of Pump Assembly or Energy Transduction: EPIs can also interfere with the proper assembly of the tripartite complex or disrupt the proton motive force that powers the pump's activity. mdpi.com For instance, compounds can interfere with the interaction between the inner membrane transporter and the periplasmic adapter protein, a crucial linkage for the pump's function. nih.govresearchgate.net

The this compound molecule possesses features conducive to these mechanisms. The planar indole ring can engage in hydrophobic and π-stacking interactions within the pump's binding pockets, while the polar nitro group could form specific electrostatic interactions that stabilize the bound state.

Table 1: General Mechanisms of RND Efflux Pump Inhibition and the Potential Role of this compound
Inhibition MechanismDescriptionPotential Contribution of this compound Moiety
Competitive BindingInhibitor competes with antibiotic for the substrate binding pocket on the RND transporter (e.g., AcrB, MexB).The hydrophobic indole core can occupy the binding pocket, engaging in π-stacking with phenylalanine residues.
Stabilization of Non-Functional ConformationInhibitor binds to the transporter and prevents the conformational cycling required for substrate extrusion.Specific hydrogen bonds or electrostatic interactions from the indole N-H or nitro group could lock the protein in an inactive state.
Disruption of Protein-Protein InteractionsInhibitor interferes with the assembly of the tripartite pump complex (e.g., MexA-MexB interaction).Binding at the interface of pump components could sterically hinder their proper association.

Molecular Recognition and Binding Interactions with Biological Macromolecules

The ability of this compound to interact with biological macromolecules is governed by the distinct chemical properties of its indole and nitrophenyl moieties. These interactions are fundamental to its potential therapeutic applications, including as an anticancer agent targeting proteins like tubulin and DNA topoisomerases.

Interactions with Tubulin: Several 2-phenyl-1H-indole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com Molecular docking simulations have elucidated the specific interactions that stabilize this binding:

The indole N-H group typically acts as a hydrogen bond donor, forming a key hydrogen bond with the side chain of α-Threonine 179 (αThr179) . nih.gov

The 2-phenyl ring (in this case, the nitrophenyl group) extends into a hydrophobic region, establishing interactions with the side chains of residues such as β-Lysine 254 (βLys254) and β-Leucine 248 (βLeu248) . nih.gov

π-Hole Interactions: A crucial and specific interaction involving the 4-nitrophenyl group is the π-hole interaction. The strong electron-withdrawing nature of the nitro group creates a region of positive electrostatic potential on the nitrogen atom. nih.govnih.gov This "π-hole" can engage in highly directional and energetically favorable noncovalent interactions with electron-rich atoms (lone pairs), such as the oxygen of carbonyl groups in peptide backbones or the sulfur in methionine residues. nih.gov

Studies on related nitroaromatic ligands have shown these interactions to be significant, with calculated interaction energies of approximately -4.0 to -5.0 kcal/mol. nih.gov For example, a 7-nitro-1H-indole derivative has been observed in a protein crystal structure forming a short N···O contact (2.81 Å) with the sulfur atom of Methionine 304 (Met-304) . nih.gov This type of interaction is distinct from and can be as strong as a conventional hydrogen bond, contributing significantly to the binding affinity and specificity of the ligand. nih.gov

Interactions with DNA Topoisomerase II: The planar indole ring is a classic DNA intercalating scaffold. Indole derivatives, specifically indenoindoles, have been shown to insert between DNA base pairs, with a preference for AT-rich sequences. nih.gov This intercalation can inhibit the function of DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication. These compounds stabilize the covalent complex formed between topoisomerase II and DNA, leading to double-strand breaks and ultimately triggering apoptosis in cancer cells. nih.gov The this compound structure is consistent with compounds that could exhibit this mode of action, targeting the DNA-enzyme complex.

Table 2: Summary of Molecular Interactions of this compound with Biological Targets
Biological TargetInteracting Moiety of CompoundKey Interacting Residues/ComponentsType of InteractionBinding Energy Contribution (if known)
Tubulin (Colchicine Site)Indole N-HαThr179Hydrogen BondN/A
2-(4-nitrophenyl) groupβLys254, βLeu248Hydrophobic InteractionsN/A
Various Proteins (general)Nitro group (N atom)Methionine (Sulfur atom)π-Hole Interaction~ -5 kcal/mol nih.govnih.gov
Peptide Backbone (Carbonyl Oxygen)
DNAPlanar Indole Ring SystemAT-rich base pairsIntercalation / π-stackingN/A

Structure Activity Relationship Sar Studies of 2 4 Nitrophenyl 1h Indole Derivatives

Influence of Substituent Position and Electronic Properties on Reactivity and Photochemistry

The reactivity and photochemical behavior of the 2-(4-nitrophenyl)-1H-indole scaffold are highly sensitive to the nature and position of substituents on the indole (B1671886) ring. The electronic properties of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—play a pivotal role in modulating the electron density of the heterocyclic system, thereby influencing its interaction with other molecules and with light.

Reactivity: The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which preferentially occurs at the C3 position. researchgate.netresearchgate.net The presence of substituents can either enhance or diminish this reactivity.

Electron-Donating Groups (EDGs): Substituents like alkyl (-R), hydroxyl (-OH), or methoxy (B1213986) (-OCH3) groups increase the electron density of the indole ring, activating it for electrophilic attack. This generally increases the rate of reaction.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or carbonyl (-C=O) decrease the electron density of the indole ring. openmedicinalchemistryjournal.com This deactivates the ring, making electrophilic substitution more sluggish. nih.gov For instance, nitration of an unsubstituted indole requires non-acidic agents to prevent polymerization, while a 2-methylindole (B41428) derivative can be nitrated under acidic conditions, which protonates the C3 position and directs the incoming electrophile to the C5 position. researchgate.net

Photochemistry: The indole nucleus is a natural chromophore, and its photophysical properties are strongly influenced by substituents. nih.gov Studies on 4-substituted indoles have shown a clear trend: EWGs tend to shift the maximum absorbance wavelength (λmax) to the red (longer wavelengths), while EDGs cause a blue shift (shorter wavelengths). ijcrt.org This tunability is critical for the development of fluorescent probes and sensors. In donor-π-acceptor (D-π-A) molecules based on the indole scaffold, the electronic push-pull effect of different substituents leads to varied red-shifted emissions, impacting their fluorescence properties. nih.gov The 4-nitrophenyl group itself acts as a strong electron-withdrawing component, significantly influencing the electronic transitions of the entire molecule.

Table 1: Influence of Substituent Properties on Reactivity and Photochemistry
Substituent TypePosition on Indole RingEffect on Reactivity (Electrophilic Substitution)Effect on Photochemistry (λmax)Example Group
Electron-Donating Group (EDG)C4, C5, C6Activation (Increased Reactivity)Blue Shift (Hypsochromic)-CH3, -OH, -OCH3
Electron-Withdrawing Group (EWG)C4, C5, C6Deactivation (Decreased Reactivity)Red Shift (Bathochromic) ijcrt.org-CN, -CHO, -NO2
HalogensC4, C5, C6Deactivation (Inductive Effect)Variable (Red Shift often observed)-F, -Cl, -Br

Stereochemical Considerations and their Impact on Molecular Interactions

While the parent this compound molecule is planar and achiral, stereoisomerism can be introduced into its derivatives, which has profound implications for their molecular interactions and biological activity. nih.gov The three-dimensional arrangement of atoms is critical for a molecule's ability to bind to specific, chiral biological targets like enzymes and receptors. wikipedia.org Stereoisomerism in this class of compounds can arise in two primary forms: point chirality and axial chirality.

Point Chirality: This occurs when a substituent introduced to the indole or phenyl ring contains a chiral center (typically a carbon atom bonded to four different groups). For example, the introduction of a 3-(2-nitro-1-phenylethyl) group creates a stereocenter, and the resulting enantiomers can adopt different conformations that influence intermolecular interactions, such as N—H⋯π bonds. academie-sciences.fr The specific spatial arrangement of each enantiomer will dictate its fit within a biological target. Studies on various chiral drugs have shown that one enantiomer (the eutomer) often possesses the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even cause adverse effects. nih.gov

Axial Chirality (Atropisomerism): The 2-phenylindole (B188600) core is a biaryl system linked by a C-C single bond. Free rotation around this bond can be hindered by the presence of bulky substituents at the positions ortho to the bond (i.e., on the indole N1 or C3 positions and the phenyl C2' or C6' positions). If the energy barrier to rotation is high enough, stable, non-interconverting rotational isomers called atropisomers can be isolated. nih.govmdpi.com These atropisomers are stereoisomers that exhibit axial chirality and can exist as enantiomers or diastereomers. mdpi.com The synthesis of such indole-based atropisomers is an active area of research, as the fixed spatial orientation of the two aromatic rings can lead to highly selective interactions with biological targets. nih.govresearchgate.net For instance, N-aryl indoles with bulky groups on the N-phenyl ring can form a stable N-C chiral axis. nih.gov The distinct three-dimensional shape of each atropisomer determines how it interacts with chiral macromolecules, affecting its biological function. nih.govjapsonline.com

The biological activity of stereoisomers can differ significantly due to stereoselective absorption, distribution, metabolism, and target binding. wikipedia.org Therefore, the synthesis and evaluation of enantiomerically pure derivatives are crucial steps in drug development to harness the therapeutic benefits of the active stereoisomer.

Systematic Structural Modifications on the Indole Ring System

Modifications to the indole ring itself, including substitutions at the nitrogen atom (N1) and various carbon atoms (C3, C5, C6, C7), are a primary strategy for exploring the SAR of this compound derivatives.

N1-Substitution: The hydrogen atom on the indole nitrogen can be replaced with various groups. N-alkylation or N-arylation can influence the molecule's lipophilicity, steric profile, and ability to act as a hydrogen bond donor. In a study of N-phenylindole derivatives as antitubercular agents, substitutions on the N-phenyl group were explored, showing that the position of the substituent on this ring was critical for activity.

C3-Substitution: As the most nucleophilic position, C3 is a common site for modification. semanticscholar.org Introducing substituents at this position can significantly impact biological activity. For example, SAR studies on indole-3-carboxamides have shown that this functional group is crucial for antimalarial activity.

C5-Substitution: The C5 position is another key site for modification. The introduction of groups like methoxy (-OCH3) or halogens (-F, -Cl) at this position has been shown to modulate the anti-inflammatory and COX-2 inhibitory activity of related 2-phenylindole derivatives. researchgate.net

Fused Ring Systems: Expanding the indole core by fusing other rings can also lead to potent compounds. For instance, creating tetrahydro-β-carbolinone or dihydropyrazino[1,2-a]indolone systems has been used to develop inhibitors of MAP-kinase-activated kinase 2 (MK2).

Table 2: Effects of Structural Modifications on the Indole Ring
Position of ModificationType of ModificationObserved Impact on Properties/ActivityReference Example
N1Alkylation / ArylationAlters lipophilicity and steric bulk; crucial for antitubercular activity.N-phenyl, N-benzyl
C3Introduction of functional groupsCarboxamide group found to be decisive for antimalarial activity.-carboxamide, -alkyl, -aryl
C5Substitution with halogens or EDGsModulates anti-inflammatory and COX-2 inhibitory activity. -F, -Cl, -CH3, -OCH3
C2/C3 or C6/C7Annulation (Ring Fusion)Creation of novel heterocyclic systems with specific enzyme inhibitory activity.Tetrahydro- nih.govmdpi.comdiazepino[1,2-a]indolones

Chemical Variations on the 4-Nitrophenyl Moiety

The 4-nitrophenyl group at the C2 position is a defining feature of the parent compound, but its modification offers another avenue for SAR exploration. The strong electron-withdrawing nature of the nitro group significantly influences the electronic character of the entire molecule.

Replacement of the Nitro Group: Substituting the nitro group with other functionalities can dramatically alter the compound's properties. Replacing it with an electron-donating group, such as an amino (-NH2) or hydroxyl (-OH) group, would fundamentally change the electronic distribution and could lead to different biological activities. For example, 2-(4-aminophenyl)-1H-indole has shown potent antibacterial activity. A methylsulfonyl (-SO2CH3) group has been used as a bioisostere for the nitro group in the development of anti-inflammatory agents with selective COX-2 inhibition. researchgate.net

Positional Isomers: Moving the nitro group to the ortho or meta position of the phenyl ring would change the steric and electronic environment around the C2-phenyl bond, potentially affecting both the molecule's conformation and its interaction with biological targets. Studies have shown that 2-(3-nitrophenyl)-1H-indole exhibits potent antibacterial activity against specific strains.

Additional Substituents: Introducing other substituents onto the 4-nitrophenyl ring can further refine the molecule's activity. Adding halogens, alkyl, or alkoxy groups can modulate factors like lipophilicity, metabolic stability, and binding affinity. The design of novel p-nitrophenyl hydrazones as multi-target anti-inflammatory agents has demonstrated the utility of further substitution on the nitrophenyl ring.

Table 3: Effects of Chemical Variations on the 4-Nitrophenyl Moiety
Type of VariationSpecific ModificationPotential ImpactExample Moiety
Replacement of Nitro Group-NO2 → -NH2Changes electronic properties from EWG to EDG; introduces H-bond donor capability; alters biological target.2-(4-aminophenyl)-1H-indole
Replacement of Nitro Group-NO2 → -SO2CH3Maintains EWG character; acts as a bioisostere for developing selective COX-2 inhibitors. researchgate.net2-(4-methylsulfonylphenyl)-1H-indole
Positional Isomerism4-nitrophenyl → 3-nitrophenylAlters steric and electronic profile; leads to different biological activity spectrum.2-(3-nitrophenyl)-1H-indole
Additional SubstitutionAddition of other groups to the phenyl ringFine-tunes lipophilicity, solubility, and binding interactions.2-(3-chloro-4-nitrophenyl)-1H-indole

Q & A

Q. What are the established synthetic routes for 2-(4-nitrophenyl)-1H-indole, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The synthesis of this compound typically involves transition metal-catalyzed cross-coupling or electrophilic substitution reactions. For example, Pd-mediated methodologies enable the introduction of the 4-nitrophenyl group at the indole C2 position using pre-functionalized indole precursors . Optimization strategies include:

  • Catalyst Screening : Testing Pd(PPh₃)₄ or RhCl₃ for improved yield and regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature Control : Reactions at 80–100°C balance reactivity and decomposition risks.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures purity .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

Methodological Answer: Discrepancies in spectral interpretation often arise from tautomerism or solvent effects. To address this:

  • Tautomer Identification : Use 2D NMR (¹H-¹³C HSQC, NOESY) to distinguish between keto-enol or indole-protonated forms.
  • Solvent Standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts.
  • Crystallographic Validation : Single-crystal X-ray diffraction (e.g., as in ) resolves ambiguities in molecular geometry .

Advanced Research Questions

Q. What experimental approaches can elucidate the photochemical behavior of this compound derivatives, particularly in light-driven CO₂/O₂ exchange reactions?

Methodological Answer: Photolysis studies (e.g., ) reveal that UV irradiation induces CO₂ release and O₂ absorption via nitro-group-mediated redox cycles. Key methodologies include:

  • Time-Resolved Spectroscopy : Monitor transient intermediates using laser flash photolysis.
  • Gas Chromatography (GC) : Quantify CO₂/O₂ evolution under controlled light conditions.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict excited-state pathways and validate experimental kinetics .

Q. How can researchers evaluate the pharmacological potential of this compound derivatives while addressing toxicity concerns?

Methodological Answer: A multi-stage workflow is recommended:

  • In Silico Screening : Use PASS software () to predict bioactivity (e.g., diuretic or anticancer properties).
  • In Vitro Assays : Test cytotoxicity via MTT assays (as in ) against cancer cell lines (e.g., HeLa, MCF-7).
  • Toxicity Profiling : Acute toxicity studies in rodent models (OECD guidelines) classify compounds as "low-toxic" (LD₅₀ > 500 mg/kg) .
  • SAR Analysis : Modify substituents (e.g., replacing nitro with methoxy groups) to balance efficacy and safety .

Q. What strategies are effective in analyzing intermolecular interactions (e.g., hydrogen bonding, π-stacking) in this compound crystals?

Methodological Answer: Single-crystal X-ray diffraction ( ) reveals non-classical interactions:

  • Weak Hydrogen Bonding : The indole N–H forms C–H···π interactions with adjacent aromatic systems.
  • Packing Analysis : Software like Mercury (CCDC) visualizes chain-like structures along crystallographic axes.
  • Thermal Analysis : DSC/TGA identifies stability thresholds influenced by packing motifs .

Q. How can conflicting data on nitro-group reactivity in this compound be reconciled during catalytic reduction studies?

Methodological Answer: Contradictions in reduction outcomes (e.g., partial vs. complete nitro-to-amine conversion) arise from catalyst choice and reaction milieu. Mitigation strategies:

  • Catalyst Selection : Compare Pd/C (selective for nitro reduction) vs. Raney Ni (prone to over-reduction).
  • Additive Screening : Use NH₄HCO₃ to stabilize intermediates and prevent indole ring hydrogenation.
  • In Situ Monitoring : LC-MS tracks reaction progress to optimize stopping points .

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